

4-Chloro-1H-indazol-7-amine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1H-indazol-7-amine

Cat. No.: B024646

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-1H-indazol-7-amine**: Properties, Synthesis, and Applications

Introduction

4-Chloro-1H-indazol-7-amine is a substituted heterocyclic compound that has emerged as a valuable building block in the landscape of medicinal chemistry and pharmaceutical research. [1][2] Its indazole core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold." This designation stems from its frequent appearance in biologically active molecules, particularly as a hinge-binding fragment in various kinase inhibitors.[2][3] The specific substitution pattern of **4-Chloro-1H-indazol-7-amine**, featuring a chloro group and an amine group, provides versatile chemical handles for constructing more complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, logical synthetic approaches, key applications in drug discovery, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug design. While extensive experimental data for **4-Chloro-1H-indazol-7-amine** is not publicly cataloged, a combination of information from suppliers and predictive models provides a solid foundation.

General Properties

A summary of the core identification and physical properties of **4-Chloro-1H-indazol-7-amine** is presented below.

Property	Value	Source(s)
CAS Number	100959-52-2	[1] [4] [5] [6]
Molecular Formula	C ₇ H ₆ ClN ₃	[1] [5] [6]
Molecular Weight	167.60 g/mol	[1] [6]
IUPAC Name	4-chloro-1H-indazol-7-amine	[5]
Synonyms	7-AMINO-4-CHLORO INDAZOLE	[5] [6]
Purity (Typical)	95-97%	[1] [5]
Predicted XlogP	1.5	[7]
Storage	Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C. Also, sealed in a dry place at room temperature.	[2] [4] [6]

Spectral Data Analysis

Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this compound are typically proprietary to suppliers, its structure allows for predictable spectral features.[\[1\]](#)[\[4\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The protons on the benzene ring portion will appear as doublets or multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine and electron-donating amine groups. The N-H protons of the indazole and the amine group will likely appear as broad singlets.
- ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would reflect the electronic environment

of each carbon, with carbons attached to heteroatoms (N, Cl) showing characteristic downfield shifts.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ($M+2$ peak at approximately one-third the intensity of the M^+ peak) would be expected. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 129.9 \AA^2 for the $[M+H]^+$ adduct.^[7]
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key signals would include N-H stretching vibrations for the amine and indazole groups (typically in the $3200\text{-}3500 \text{ cm}^{-1}$ region), C=C and C=N stretching of the aromatic rings (around $1400\text{-}1600 \text{ cm}^{-1}$), and a C-Cl stretching vibration in the fingerprint region.

Synthesis and Reactivity

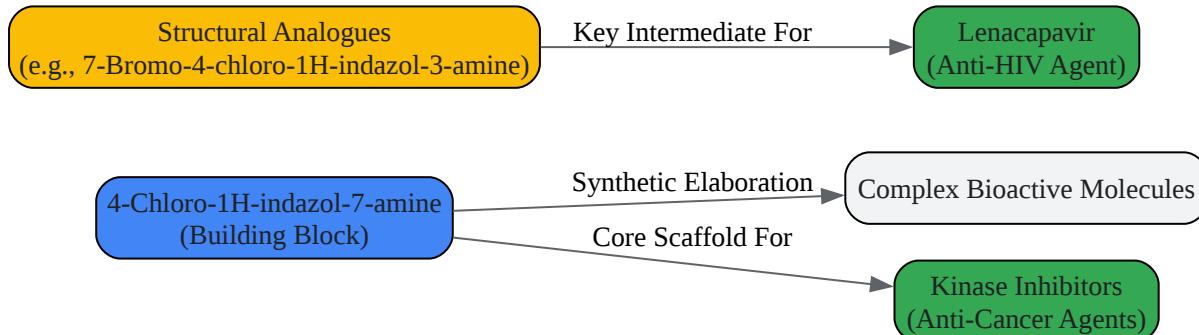
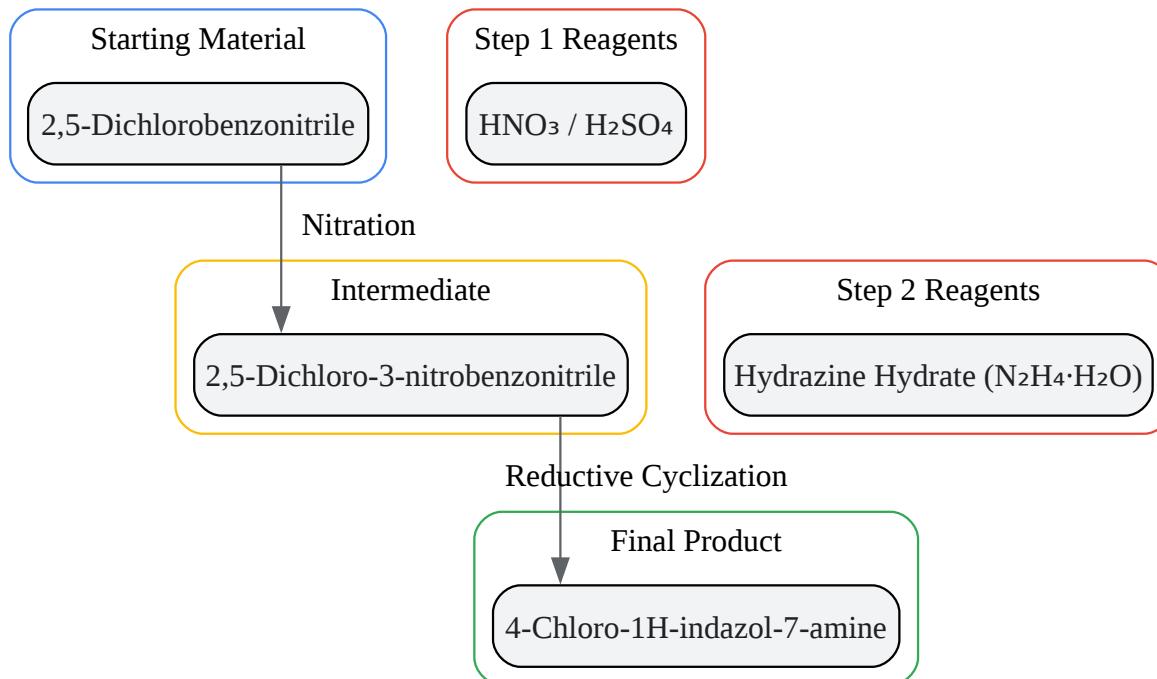
Understanding the synthesis and reactivity of **4-Chloro-1H-indazol-7-amine** is crucial for its effective use as a chemical intermediate.

Proposed Synthetic Pathway

While a specific, published protocol for **4-Chloro-1H-indazol-7-amine** is not readily available, a highly practical route can be inferred from the well-documented synthesis of structurally analogous compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV drug Lenacapavir.^{[8][9][10]} A logical approach would start from a substituted benzonitrile.

A plausible two-step synthesis starting from 2,5-dichlorobenzonitrile is outlined below.

Protocol: Proposed Synthesis of **4-Chloro-1H-indazol-7-amine**



Step 1: Nitration of 2,5-Dichlorobenzonitrile

- To a stirred solution of 2,5-dichlorobenzonitrile in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5°C).
- Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.

- Carefully pour the reaction mixture onto crushed ice, causing the nitrated product (2,5-dichloro-3-nitrobenzonitrile) to precipitate.
- Collect the solid by filtration, wash thoroughly with water until neutral, and dry under vacuum. The nitration is directed by the existing substituents to the desired position.

Step 2: Reductive Cyclization with Hydrazine

- In a suitable solvent such as ethanol or 2-MeTHF, dissolve the 2,5-dichloro-3-nitrobenzonitrile intermediate.
- Add hydrazine hydrate to the solution. The reaction involves a nucleophilic aromatic substitution of the chlorine atom ortho to the nitro group, followed by intramolecular cyclization. The nitro group is concomitantly reduced to an amine by hydrazine.
- Heat the reaction mixture to reflux and monitor for completion.
- Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **4-Chloro-1H-indazol-7-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 100959-52-2 | 4-Chloro-1H-indazol-7-amine - Moldb [moldb.com]
- 2. 4-Chloro-1H-indazol-7-amine|CAS 100959-52-2 [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 100959-52-2|4-Chloro-1H-indazol-7-amine|4-Chloro-1H-indazol-7-amine|-范德生物科技公司 [bio-fount.com]
- 5. bocsci.com [bocsci.com]
- 6. 4-Chloro-1H-indazol-7-amine - CAS:100959-52-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - 4-chloro-1h-indazol-7-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-1H-indazol-7-amine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024646#4-chloro-1h-indazol-7-amine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com